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Compound of Interest

Compound Name: 4-Chloro-6-methylpicolinaldehyde

CAS No.: 98273-77-9

Cat. No.: B1591898 Get Quote

Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS: 98273-77-9) is a reactive heterocyclic building

block frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stability

is compromised primarily by aerobic oxidation and nucleophilic attack.

To ensure structural integrity, the compound must be stored under an inert atmosphere

(Argon/Nitrogen) at 2–8°C (Refrigerated) for active use, or -20°C for long-term banking.

Exposure to air converts the aldehyde functionality to the corresponding carboxylic acid (4-

chloro-6-methylpicolinic acid), rendering the reagent ineffective for reductive aminations or

condensation reactions.

Chemical Profile & Properties[3][4][5][6][7][8][9][10]
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Parameter Specification

IUPAC Name 4-Chloro-6-methylpyridine-2-carbaldehyde

CAS Number 98273-77-9

Molecular Formula C₇H₆ClNO

Molecular Weight 155.58 g/mol

Physical State

Low-melting solid or semi-solid (often appears

as a yellow/orange lump or oil due to

impurities/melting point depression)

Melting Point
~30–35°C (Analogous to 6-

methylpicolinaldehyde)

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate,

Methanol (reacts slowly)

Stability Analysis: Mechanisms of Degradation
Understanding the mechanistic causes of degradation allows for the design of robust handling

protocols.

A. Autoxidation (The Primary Threat)
The most critical instability arises from the aldehyde group at the C2 position. Pyridine

carbaldehydes are electron-deficient aromatics. While the pyridine ring withdraws electron

density, the aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen.

Mechanism: Radical chain reaction initiated by trace metals or light, leading to the formation

of a peracid intermediate, which disproportionates to 4-chloro-6-methylpicolinic acid.

Impact: The presence of carboxylic acid impurities interferes with stoichiometry in sensitive

reactions (e.g., organometallic additions) and can quench basic catalysts.

B. Nucleophilic Addition & Polymerization
The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the

pyridine nitrogen and the 4-chloro substituent.
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Hydration: In the presence of moisture, the aldehyde can form a gem-diol (hydrate),

complicating NMR interpretation and accurate weighing.

Schiff Base Formation: Trace amines (even from cross-contamination in shared gloveboxes)

will rapidly form stable imines.

C. Photolytic Instability
Halogenated pyridines are prone to photolytic dehalogenation or ring activation under UV light.

While less rapid than oxidation, prolonged exposure to ambient light can darken the material,

indicating radical decomposition.

Visualization: Degradation Pathways
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Figure 1: Primary degradation pathways. Oxidation to the acid is the dominant irreversible risk.

Storage & Handling Protocols
This protocol is designed to maximize shelf-life, extending usability from weeks (if mishandled)

to 12+ months.

A. Storage Conditions
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Condition Requirement Rationale

Temperature
2°C to 8°C (Working) -20°C

(Long-term)

Low temperature kinetically

inhibits the radical oxidation

chain reaction.

Atmosphere Argon or Nitrogen

Displaces oxygen to prevent

conversion to picolinic acid.

Argon is preferred as it is

heavier than air and blankets

the solid.

Container Amber Glass Vial
Blocks UV/Vis light to prevent

photolytic degradation.

Seal Teflon-lined Septum

Allows gas cycling without

opening the vial. Parafilm over

the cap is recommended as a

secondary moisture barrier.

B. Handling Workflow (The "Air-Free" Technique)
Since the compound is a low-melting solid/oil, it is best handled as a liquid melt or solution if

precise stoichiometry is required.

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial

condenses atmospheric moisture onto the reagent (hygroscopicity risk).

Inert Sampling:

Flush the headspace with Argon before and after use.

If the compound has solidified, gently warm (30–35°C) to melt, then syringe out the

required volume under inert gas flow.

Resealing: Tightly cap and wrap with Parafilm. Return to refrigeration immediately.

Visualization: Storage Decision Logic
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Reagent Arrival

Visual Inspection
(Yellow/Orange Solid or Oil?)

QC Check (1H-NMR)
Aldehyde Peak present?
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(-20°C, Sealed under Ar)

Usage > 1 Month
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Figure 2: Decision tree for incoming reagent handling and storage allocation.

Quality Control (Self-Validation)
Before committing this reagent to a high-value synthesis step, validate its purity using 1H-NMR

(Proton NMR).

Solvent: CDCl₃ or DMSO-d₆.

Key Diagnostic Signal: Look for the aldehyde proton singlet.
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Aldehyde (-CHO): Typically δ 9.9 – 10.1 ppm (Singlet).

Impurity (Acid -COOH): Broad singlet > 11.0 ppm (often invisible if exchangeable) or

significant shifts in the aromatic region.

Purity Calculation: Integrate the aldehyde proton (1H) against the aromatic protons (2H). If

the integration is < 0.95 relative to the aromatic ring, significant oxidation has occurred.

Safety Profile
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).[3][4]

Specific Warning: As a halogenated pyridine, it may possess sensitizing properties. Handle

inside a fume hood.

Spill Cleanup: Absorb with inert material (sand/vermiculite). Do not use oxidative cleaners

(bleach) as this may generate toxic chloramines or volatile chlorinated byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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